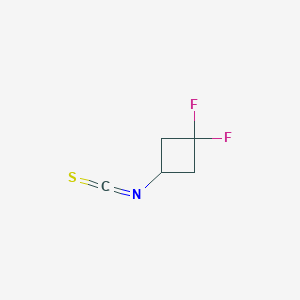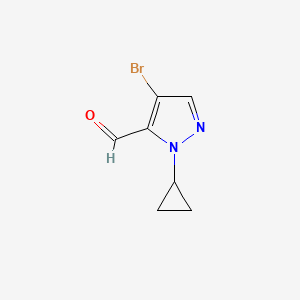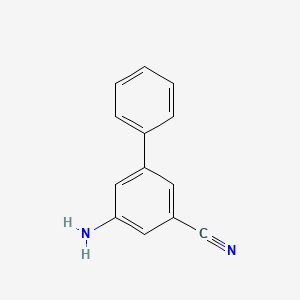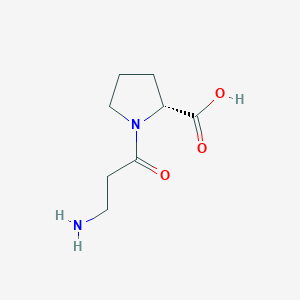
4-Chloro-3-methylbutan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-methylbutan-1-aminehydrochloride is a chemical compound with the molecular formula C5H13Cl2N. It is a derivative of butanamine, where the amine group is substituted with a chlorine atom and a methyl group. This compound is often used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylbutan-1-aminehydrochloride typically involves the chlorination of 3-methylbutan-1-amine. The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction is monitored closely to maintain optimal conditions and ensure consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-methylbutan-1-aminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce alcohols, ketones, or other related compounds .
Aplicaciones Científicas De Investigación
4-Chloro-3-methylbutan-1-aminehydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes .
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-methylbutan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-methylphenol: Another chlorinated compound with different functional groups and applications.
2-Chloro-3-methylbutan-1-amine hydrochloride: A similar compound with a different position of the chlorine atom.
Uniqueness
4-Chloro-3-methylbutan-1-aminehydrochloride is unique due to its specific structure and reactivity. The presence of both chlorine and methyl groups on the butanamine backbone provides distinct chemical properties and reactivity patterns, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
2839138-87-1 |
|---|---|
Fórmula molecular |
C5H13Cl2N |
Peso molecular |
158.07 g/mol |
Nombre IUPAC |
4-chloro-3-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H12ClN.ClH/c1-5(4-6)2-3-7;/h5H,2-4,7H2,1H3;1H |
Clave InChI |
HQXMHOPRVUAJTM-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13514675.png)

![(2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B13514692.png)
![1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanaminehydrochloride,cis](/img/structure/B13514697.png)

![(Cyclopropylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13514699.png)
![1-Azaspiro[3.3]heptan-3-one](/img/structure/B13514701.png)





